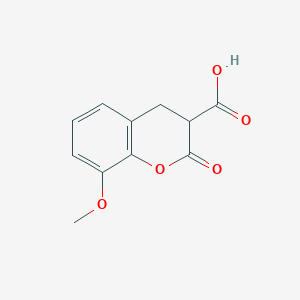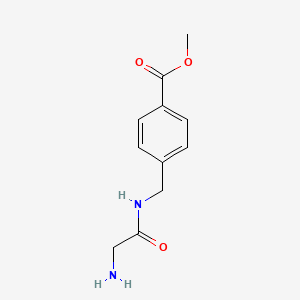
Chg-boroAla
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chg-boroAla, also known as Chlorhexidine Gluconate-boroAlanine, is a compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of boronic acid and alanine, and it exhibits broad-spectrum antibacterial activity, making it a promising candidate for various applications in medicine, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chg-boroAla typically involves the reaction of boronic acid derivatives with alanine. One common method is the condensation reaction between boronic acid and alanine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The process may also involve purification steps such as crystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The choice of reactor type depends on the desired production volume and efficiency. The industrial process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Chg-boroAla undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, alcohols, and substituted alanine compounds
Wissenschaftliche Forschungsanwendungen
Chg-boroAla has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s antibacterial properties make it useful in studying bacterial cell wall biosynthesis and developing new antibiotics.
Medicine: this compound is explored for its potential use in treating bacterial infections and as a component in antimicrobial coatings for medical devices.
Industry: The compound is used in the development of new materials with unique properties, such as borate glasses and borophene.
Wirkmechanismus
Chg-boroAla exerts its effects by targeting specific molecular pathways. The compound inhibits the activity of enzymes involved in bacterial cell wall biosynthesis, such as d-Ala-d-Ala ligase. This inhibition disrupts the formation of the bacterial cell wall, leading to cell lysis and death. The compound’s mechanism of action involves binding to the active site of the enzyme, preventing the normal substrate from accessing the site and thereby inhibiting the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Chg-boroAla is unique compared to other similar compounds due to its broad-spectrum antibacterial activity and its ability to target specific enzymes involved in bacterial cell wall biosynthesis. Similar compounds include:
d-boroAla: Another boronic acid derivative with antibacterial properties.
boroGly: A boronic acid derivative of glycine.
d-boroHomoAla: A homolog of d-boroAla with a longer alkyl chain.
d-boroVal: A boronic acid derivative of valine.
This compound stands out due to its higher efficacy and broader range of activity against various bacterial strains.
Eigenschaften
CAS-Nummer |
536994-10-2 |
|---|---|
Molekularformel |
C10H21BN2O3 |
Molekulargewicht |
228.10 g/mol |
IUPAC-Name |
[(1R)-1-[[(2S)-2-amino-2-cyclohexylacetyl]amino]ethyl]boronic acid |
InChI |
InChI=1S/C10H21BN2O3/c1-7(11(15)16)13-10(14)9(12)8-5-3-2-4-6-8/h7-9,15-16H,2-6,12H2,1H3,(H,13,14)/t7-,9-/m0/s1 |
InChI-Schlüssel |
VLMDGYWBACIKHU-CBAPKCEASA-N |
Isomerische SMILES |
B([C@H](C)NC(=O)[C@H](C1CCCCC1)N)(O)O |
Kanonische SMILES |
B(C(C)NC(=O)C(C1CCCCC1)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11882185.png)

![3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)
![Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)





